molecular formula C11H15NO B11915607 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11915607
M. Wt: 177.24 g/mol
InChI Key: AXXIBDJPCRUVDM-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially saturated, making them significant in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative using catalytic hydrogenation. For instance, an iridium-catalyzed transfer hydrogenation method has been reported to yield high amounts of tetrahydroquinoline derivatives . This method uses water-soluble and air-stable iridium complexes as the catalyst and formic acid as the hydrogen source under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes employ transition metal catalysts such as ruthenium, rhodium, or palladium to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 7-Methoxy-1,2,3,4-tetrahydroquinoline
  • 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroquinoline

Comparison: While these compounds share a similar tetrahydroquinoline core, the presence and position of substituents such as methoxy and methyl groups influence their chemical properties and applications. 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3

InChI Key

AXXIBDJPCRUVDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC(=C2)OC

Origin of Product

United States

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